![molecular formula C8H10O B2521821 Spiro[3.4]oct-7-en-6-one CAS No. 50782-04-2](/img/structure/B2521821.png)
Spiro[3.4]oct-7-en-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3.4]oct-7-en-6-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is part of the broader class of spiro compounds, which are known for their distinctive three-dimensional configurations. The molecular formula of this compound is C8H10O, and it has a molecular weight of 122.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiro[3.4]oct-7-en-6-one can be synthesized through various synthetic routes. One common method involves the dialkylation of an activated carbon center. This process typically uses a 1,3- or 1,4-dihalide as the dialkylating agent . Another approach involves cyclopropanation with cyclic carbenoids, which is particularly useful for generating spirocycles containing a cyclopropane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of spiro compound synthesis apply. Industrial production would likely involve large-scale dialkylation or cyclopropanation reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Spiro[3.4]oct-7-en-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the ketone group to an alcohol.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Spiro[3.4]oct-7-en-6-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and enzyme mechanisms.
Medicine: Spirocyclic compounds, including this compound, are investigated for their potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Spiro[3.4]oct-7-en-6-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and molecular interactions .
Comparison with Similar Compounds
- Spiro[5.5]undecane
- Spiropentadiene
- Spiro[4.5]decan-7-ol
Comparison: Spiro[3.4]oct-7-en-6-one is unique due to its specific ring size and the presence of a ketone functional group. This distinguishes it from other spiro compounds, which may have different ring sizes or functional groups. The unique structure of this compound contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
spiro[3.4]oct-7-en-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-7-2-5-8(6-7)3-1-4-8/h2,5H,1,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVHNFOGYLVZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
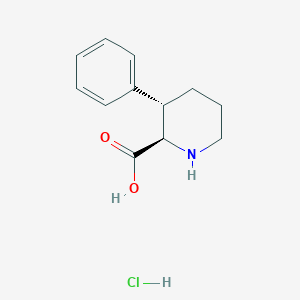
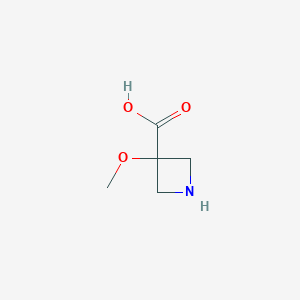
![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/new.no-structure.jpg)
![2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2521745.png)
![ethyl 6-acetyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521747.png)
![3-tert-butyl-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea](/img/structure/B2521748.png)
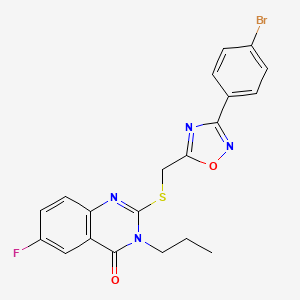
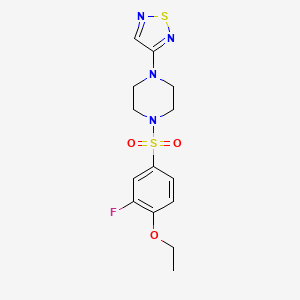
![methyl 4-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2521753.png)

![Methyl 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B2521757.png)
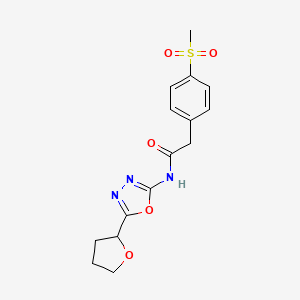
![1,3,7-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521760.png)
